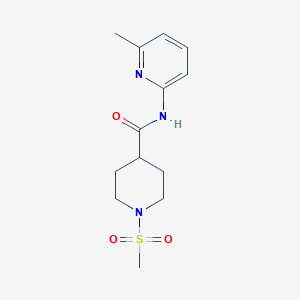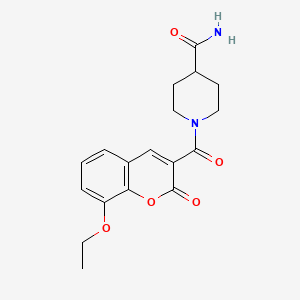
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, also known as MS-PP, is an important intermediate in the synthesis of Piperazine derivatives. It is a novel compound with potential pharmacological activities, and has been used in a variety of research applications. MS-PP has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antineoplastic, and anti-inflammatory activities. In addition, it has been used in the synthesis of various drugs and compounds, and has been used in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is thought to interact with certain proteins and enzymes, resulting in the inhibition of certain cellular processes. It is believed to bind to certain receptors, resulting in the inhibition of certain enzymes, such as phosphodiesterases and kinases. In addition, it is believed to interact with certain DNA sequences, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phosphodiesterases and kinases. In addition, it has been found to inhibit the expression of certain genes, resulting in the inhibition of cell growth and proliferation. It has also been found to inhibit the activity of certain proteins, resulting in the inhibition of certain cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is relatively low cost, and can be synthesized in large quantities. In addition, it is relatively easy to handle, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and must be dissolved in organic solvents. In addition, it is not stable in light, and must be stored in dark conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide. It could be used in the development of new therapeutic agents, as well as in the synthesis of new drugs and compounds. In addition, it could be used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It could also be used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease. Finally, it could be used in the development of new diagnostic tests, as well as in the development of new drug delivery systems.
Synthesemethoden
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be synthesized through a variety of methods, including the use of piperazine derivatives and the use of acid-catalyzed reaction. The most common method of synthesis involves the reaction of piperazine derivatives with an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. This reaction results in the formation of a piperidine derivative, which is then reacted with an amine, such as 1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-methanesulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential pharmacological activities. It has been used in the development of new therapeutic agents, as well as in the synthesis of various drugs and compounds. In addition, it has been used in the development of new antifungal, antibacterial, antineoplastic, and anti-inflammatory agents. It has been used in the treatment of various diseases, including cancer, HIV, and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-4-3-5-12(14-10)15-13(17)11-6-8-16(9-7-11)20(2,18)19/h3-5,11H,6-9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJKAEMTDAIHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6417837.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B6417848.png)
![N-{4-[(methylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6417850.png)
![2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417860.png)
![2-phenyl-N-[(thiophen-3-yl)methyl]ethane-1-sulfonamide](/img/structure/B6417861.png)
![4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417862.png)
![3-chloro-4-methoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6417864.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417871.png)
![4-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B6417879.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-8-(1-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417887.png)
![1,6,7-trimethyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6417902.png)
![N,N-dimethyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6417910.png)
![N-methyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6417915.png)
